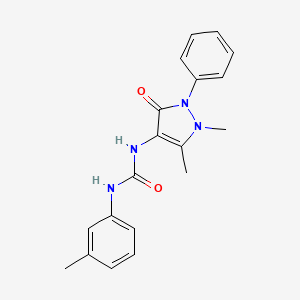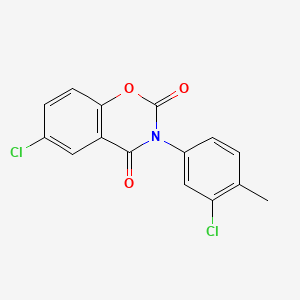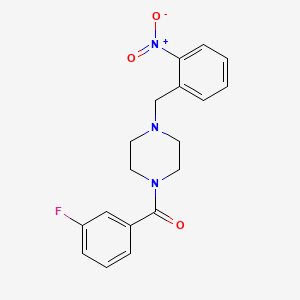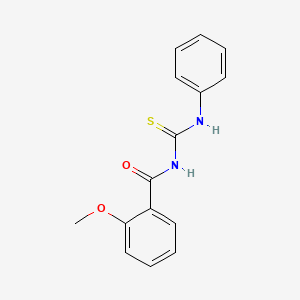
N-(anilinocarbonothioyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(anilinocarbonothioyl)-2-methoxybenzamide, also known as CMDB, is a chemical compound that belongs to the class of carbonothioylamides. It is a potent inhibitor of protein disulfide isomerase (PDI), which is an important enzyme involved in protein folding and quality control. CMDB has gained significant attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
N-(anilinocarbonothioyl)-2-methoxybenzamide exerts its biological activity by inhibiting the function of PDI, which is an important enzyme involved in protein folding and quality control. PDI is responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and function. By inhibiting PDI, N-(anilinocarbonothioyl)-2-methoxybenzamide disrupts the proper folding of proteins, leading to cell death and other biological effects.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects against oxidative stress by increasing the levels of antioxidant enzymes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have neuroprotective effects, as it reduces the formation of amyloid-beta plaques and enhances cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(anilinocarbonothioyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has low toxicity and is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of N-(anilinocarbonothioyl)-2-methoxybenzamide is that it has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(anilinocarbonothioyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PDI inhibitors based on the structure of N-(anilinocarbonothioyl)-2-methoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(anilinocarbonothioyl)-2-methoxybenzamide in the treatment of neurodegenerative diseases. Another area of interest is the use of N-(anilinocarbonothioyl)-2-methoxybenzamide as a tool for studying the role of PDI in cancer biology and inflammation. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-2-methoxybenzamide in vivo, which will be important for its potential development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(anilinocarbonothioyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzamide with aniline-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a reducing agent such as sodium borohydride to yield N-(anilinocarbonothioyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(anilinocarbonothioyl)-2-methoxybenzamide has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. N-(anilinocarbonothioyl)-2-methoxybenzamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-(anilinocarbonothioyl)-2-methoxybenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-10-6-5-9-12(13)14(18)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTKGXUMKVWRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(anilinocarbonothioyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
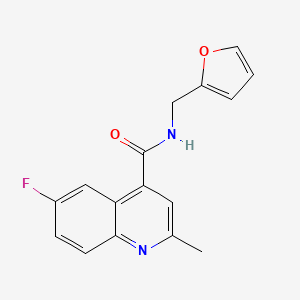
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
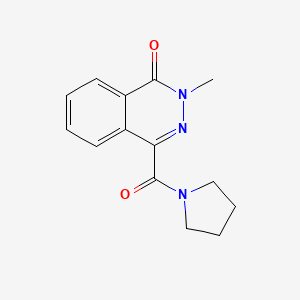
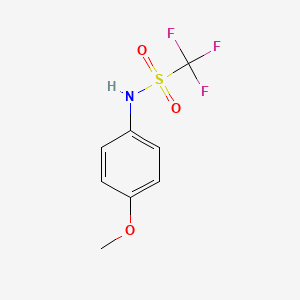
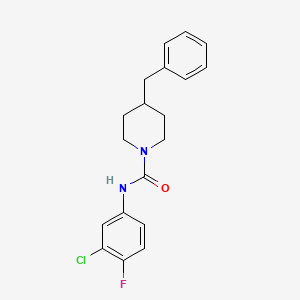
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
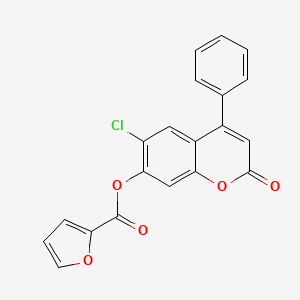
![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
